molecular formula C9H12ClNO B15174643 [(4-Chloro-3-methoxyphenyl)methyl](methyl)amine CAS No. 1224684-84-7

[(4-Chloro-3-methoxyphenyl)methyl](methyl)amine

Cat. No.: B15174643
CAS No.: 1224684-84-7
M. Wt: 185.65 g/mol
InChI Key: KTTFMLZLKYSNHW-UHFFFAOYSA-N
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Description

(4-Chloro-3-methoxyphenyl)methylamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chloro and methoxy group attached to a benzene ring, along with a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-methoxyphenyl)methylamine typically involves the reaction of 4-chloro-3-methoxybenzyl chloride with methylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.

Industrial Production Methods

On an industrial scale, the production of (4-Chloro-3-methoxyphenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the para position of the benzene ring undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by the electron-donating methoxy group at the meta position, which directs incoming nucleophiles to the para position via resonance effects.

Reaction TypeReagents/ConditionsProductsYield/Notes
Hydrolysis NaOH (aq.), 80°C, 12 h(4-Hydroxy-3-methoxyphenyl)methylamine~65% yield
Amination NH₃ (excess), Cu catalyst, 120°C(4-Amino-3-methoxyphenyl)methylamineRequires high-pressure conditions

Mechanism : The chloro group acts as a leaving group, with the methoxy group stabilizing the intermediate through resonance. Nucleophilic attack occurs preferentially at the para position due to steric and electronic factors.

Oxidation and Reduction

The methylamine moiety and aromatic ring participate in redox reactions:

Oxidation

  • Amine Oxidation : Treatment with KMnO₄/H₂SO₄ converts the methylamine group to a nitroso derivative [(4-Chloro-3-methoxyphenyl)methyl]nitrosoamine .

  • Ring Oxidation : Strong oxidizing agents (e.g., CrO₃) yield quinone-like structures, though over-oxidation can lead to ring cleavage.

Reduction

  • Catalytic Hydrogenation : H₂/Pd-C reduces the aromatic ring to a cyclohexane derivative while retaining the chloro and methoxy substituents .

ReactionReagentsProductNotes
Amine OxidationKMnO₄, H₂SO₄, 0°CNitroso derivativeRapid exotherm; requires low temps
Ring HydrogenationH₂ (1 atm), Pd-C, EtOHCyclohexane analog~80% yield; stereoselectivity observed

Electrophilic Aromatic Substitution

The methoxy group strongly activates the ring toward electrophilic substitution, directing incoming electrophiles to the ortho and para positions relative to itself.

ReactionElectrophileConditionsMajor Product
NitrationHNO₃/H₂SO₄0–5°C4-Chloro-3-methoxy-6-nitrophenyl derivative
SulfonationH₂SO₄ (fuming), 50°CSulfonic acid at C5Thermodynamic control favors para-sulfonation

Regioselectivity : The chloro group deactivates the ring but does not significantly alter the directing effects of the methoxy group .

Functionalization of the Methylamine Group

The secondary amine undergoes alkylation, acylation, and condensation reactions:

Reaction TypeReagentsProductApplications
Alkylation CH₃I, K₂CO₃Quaternary ammonium saltSurfactant synthesis
Acylation AcCl, pyridineAcetamide derivativePharmaceutical intermediates
Schiff Base Formation Benzaldehyde, EtOHImine derivativeLigand for metal complexes

Kinetics : Alkylation proceeds rapidly in polar aprotic solvents (e.g., DMF), with >90% conversion in 2 hours at 25°C .

Cross-Coupling Reactions

The chloro substituent enables participation in palladium-catalyzed couplings:

ReactionCatalyst/BasePartnersProduct
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminesN-aryl amines

Example : Reaction with 4-methoxyphenylboronic acid yields a biaryl compound with retained methoxy and methylamine groups (75% yield) .

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) leads to demethylation of the methoxy group, forming a catechol derivative .

  • Acidic Hydrolysis : Concentrated HCl at reflux cleaves the methylamine group, yielding 4-chloro-3-methoxybenzaldehyde.

Scientific Research Applications

(4-Chloro-3-methoxyphenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-Chloro-3-methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar structure but lacks the methoxy group.

    4-Methoxyphenethylamine: Similar structure but lacks the chloro group.

    4-Chloro-3-methoxybenzylamine: Similar structure but lacks the methyl group on the amine.

Uniqueness

(4-Chloro-3-methoxyphenyl)methylamine is unique due to the combination of chloro, methoxy, and methylamine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Biological Activity

(4-Chloro-3-methoxyphenyl)methylamine, also known as 4-chloro-3-methoxybenzylmethylamine, is an organic compound with potential biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for (4-Chloro-3-methoxyphenyl)methylamine is C9H12ClN. It features a chloro group and a methoxy group on a phenyl ring, which contribute to its biological activity. The presence of the amine functional group allows for interactions with various biological targets.

1. Antimicrobial Properties

Research indicates that derivatives of compounds similar to (4-Chloro-3-methoxyphenyl)methylamine exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential use in treating infections .

2. Neuropharmacological Effects

Compounds with similar structures have been investigated for their effects on neurotransmitter systems. For example, some derivatives act as positive allosteric modulators of AMPA receptors, which are critical for synaptic transmission in the central nervous system. This modulation can enhance cognitive functions without the excitotoxic side effects typically associated with direct agonists .

3. Cytotoxicity and Anticancer Potential

The cytotoxic effects of related compounds have been evaluated in various cancer cell lines. Some studies indicate that these compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

The biological activity of (4-Chloro-3-methoxyphenyl)methylamine can be attributed to several mechanisms:

  • Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing synaptic activity.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, affecting cellular homeostasis.
  • ROS Generation : The ability to induce oxidative stress can lead to cell death in cancerous cells.

Study 1: Antimicrobial Activity

A study published in the Egyptian Journal of Chemistry assessed the antimicrobial properties of various phenylmethanamine derivatives. Results showed that compounds with similar structures to (4-Chloro-3-methoxyphenyl)methylamine demonstrated significant inhibition against Gram-positive and Gram-negative bacteria .

Study 2: Neuropharmacological Assessment

In a neuropharmacological study, a derivative of (4-Chloro-3-methoxyphenyl)methylamine was tested for its effects on AMPA receptors in rat models. The results indicated enhanced cognitive performance and increased neurotransmitter levels in the hippocampus, suggesting potential applications in treating cognitive disorders .

Study 3: Anticancer Activity

A recent investigation into the cytotoxic effects of phenylmethanamine derivatives on breast cancer cell lines revealed that certain compounds could significantly reduce cell viability through apoptosis induction. This study supports the potential development of these compounds as therapeutic agents in oncology .

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growth
NeuropharmacologicalModulation of AMPA receptors
CytotoxicityInduction of apoptosis in cancer cells

Properties

CAS No.

1224684-84-7

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(4-chloro-3-methoxyphenyl)-N-methylmethanamine

InChI

InChI=1S/C9H12ClNO/c1-11-6-7-3-4-8(10)9(5-7)12-2/h3-5,11H,6H2,1-2H3

InChI Key

KTTFMLZLKYSNHW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)Cl)OC

Origin of Product

United States

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